Product packaging for 2,5,6-Triisopropyl-m-cresol(Cat. No.:CAS No. 94022-22-7)

2,5,6-Triisopropyl-m-cresol

Cat. No.: B12667643
CAS No.: 94022-22-7
M. Wt: 234.38 g/mol
InChI Key: OHWKAUYBGVQXAX-UHFFFAOYSA-N
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Description

2,5,6-Triisopropyl-m-cresol (CAS 94022-22-7) is an organic compound with the molecular formula C16H26O and a molecular weight of 234.377 g/mol . It is a substituted phenol derivative that presents as a liquid with a density of 0.921 g/cm³ and a high boiling point of 311.8°C at 760 mmHg, indicating thermal stability suitable for various research applications . Its flash point is 140.4°C, classifying it as a combustible substance . As a specialty cresol, this compound is primarily valued in research and development as a synthetic intermediate or precursor. Cresols, in general, are widely recognized as key building blocks in the synthesis of more complex molecules for applications in polymers, pesticides, pharmaceuticals, and dyes . The specific steric and electronic properties imparted by the three isopropyl groups on the cresol ring make this compound a molecule of interest in advanced material science. Recent research has demonstrated that certain cresol isomers can effectively disperse carbon nanotubes at high concentrations without additional chemicals, which is a significant breakthrough for manufacturing next-generation nanomaterials and composites . The mechanism of action for phenolic compounds like cresols, when used in biocidal applications, is primarily attributed to the physical disruption of bacterial cell membranes . This interaction can alter cell permeability, leading to the leakage of cytoplasmic constituents and ultimately cell death . Safety Notice: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. Cresols can be very harmful if inhaled, ingested, or applied to the skin, and can cause severe irritation, organ damage, or be fatal . Researchers should consult the material safety data sheet (MSDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O B12667643 2,5,6-Triisopropyl-m-cresol CAS No. 94022-22-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94022-22-7

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

3-methyl-2,5,6-tri(propan-2-yl)phenol

InChI

InChI=1S/C16H26O/c1-9(2)13-8-12(7)14(10(3)4)16(17)15(13)11(5)6/h8-11,17H,1-7H3

InChI Key

OHWKAUYBGVQXAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(C)C)O)C(C)C)C(C)C

Origin of Product

United States

Synthetic Methodologies for 2,5,6 Triisopropyl M Cresol

Pioneering Synthetic Routes to Polyalkylated Phenols

The introduction of multiple alkyl groups onto a phenolic ring has traditionally been accomplished through methods developed in the early to mid-20th century. These pioneering routes laid the groundwork for the synthesis of complex phenolic structures.

Friedel-Crafts Alkylation Approaches to Cresol (B1669610) Derivatives

The Friedel-Crafts alkylation has been a cornerstone of aromatic chemistry for over a century and represents a primary method for the synthesis of alkylated phenols. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an alkylating agent, such as an alkene or an alkyl halide, with an aromatic ring in the presence of a Lewis acid catalyst. wikipedia.org In the context of synthesizing 2,5,6-Triisopropyl-m-cresol, m-cresol (B1676322) serves as the aromatic substrate, and an isopropylating agent like propylene (B89431) or isopropanol (B130326) is used. semanticscholar.orgresearchgate.net

Classic Lewis acids such as aluminum chloride (AlCl₃) have been extensively used to catalyze these reactions. slchemtech.com The reaction proceeds through the formation of an isopropyl cation, which then attacks the electron-rich aromatic ring of m-cresol. The hydroxyl and methyl groups of m-cresol are ortho, para-directing, influencing the position of the incoming isopropyl groups. However, achieving exhaustive and regioselective alkylation to obtain a specific trisubstituted isomer like this compound is challenging due to the formation of a mixture of mono-, di-, and tri-alkylated products, as well as various isomers at each stage. semanticscholar.orgresearchgate.net Steric hindrance from the already substituted groups can also impede further alkylation. nih.gov

Regioselective Alkylation Strategies for Phenolic Compounds

Achieving regioselectivity in the alkylation of phenols is crucial for the synthesis of a specific isomer. The directing effects of the hydroxyl and methyl groups on the m-cresol ring are the primary determinants of the substitution pattern. The initial isopropylation of m-cresol is expected to occur at the positions ortho and para to the powerful activating hydroxyl group, namely positions 2, 4, and 6.

To enhance the selectivity towards a particular isomer, chemists have explored various strategies. One approach involves the use of bulky catalysts that can sterically favor substitution at less hindered positions. Another strategy is the multi-step synthesis where protecting groups are used to block certain positions on the aromatic ring, directing the alkylation to the desired sites, followed by deprotection. While effective, these multi-step approaches can be less atom-economical and generate more waste.

Contemporary Synthetic Innovations for this compound Production

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods for the production of polyalkylated phenols. These innovations often involve the use of advanced catalytic systems and adherence to the principles of green chemistry.

Catalyst-Mediated Alkylation Reactions for Sterically Hindered Phenols

The synthesis of sterically hindered phenols like this compound benefits significantly from the use of solid acid catalysts. These catalysts, which include zeolites, clays, and modified metal oxides, offer several advantages over traditional Lewis acids, such as easier separation from the reaction mixture, reusability, and reduced corrosion and waste disposal issues. whiterose.ac.ukmdpi.com

For instance, a patent for the preparation of the structurally similar 2,4,6-triisopropylphenol (B1664003) from phenol (B47542) highlights the use of fluorided alumina (B75360) as a catalyst. google.com This catalyst was found to be effective at lower temperatures (around 250 °C), which minimizes the formation of by-products from oligomerization and thermal cracking that can occur at higher temperatures with other catalysts. google.com The use of solid acid catalysts like Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clay has also been shown to be effective in the isopropylation of phenol to produce 2,6-diisopropylphenol, demonstrating the potential of such catalysts for selective alkylation of phenolic compounds. acs.org

The table below summarizes the results from the patented synthesis of 2,4,6-triisopropylphenol using different alumina-based catalysts, illustrating the impact of the catalyst on product distribution.

CatalystReaction Temperature (°C)Propylene Excess (molar ratio)Major Products (%)
Unfluorided γ-alumina25042-isopropylphenol (50%), 2,6-diisopropylphenol (30%)
Unfluorided γ-alumina30062,4,6-triisopropylphenol (60%), 2,6-diisopropylphenol (15%)
1% Fluorided alumina25042,4,6-triisopropylphenol (60%), 2,6-diisopropylphenol (30%)

Data sourced from US Patent 4,275,248 A. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. A key aspect of this is the use of heterogeneous catalysts, as mentioned above, which minimizes waste and allows for catalyst recycling.

Another green approach is the use of more environmentally friendly alkylating agents. For example, isopropanol can be used as an alternative to propylene, and the reaction can be carried out under solvent-free conditions, which significantly reduces the generation of volatile organic compounds. semanticscholar.orgresearchgate.net The use of supercritical water as a reaction medium has also been explored for the ortho-selective alkylation of phenol with 2-propanol without a catalyst, offering a potentially greener route. researchgate.net Furthermore, light-assisted O-alkylation of phenols using layered double oxides as catalysts represents an innovative and environmentally benign approach. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The yield and selectivity in the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of these parameters is essential for an efficient synthetic process.

Key parameters that influence the outcome of the Friedel-Crafts isopropylation of m-cresol include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products and catalyst deactivation. For instance, in the alkylation of m-cresol with isopropyl alcohol, C-alkylation is favored at temperatures above 423 K, while O-alkylation is more prevalent at lower temperatures. semanticscholar.org

Reactant Molar Ratio: The ratio of the isopropylating agent to m-cresol is a critical factor. A higher excess of the alkylating agent can drive the reaction towards the formation of the tri-substituted product. However, it can also lead to the formation of poly-alkylated by-products. researchgate.net

Catalyst Loading: The amount of catalyst used can affect the reaction rate and product distribution. An optimal catalyst loading exists where the conversion is maximized without a significant increase in side reactions. semanticscholar.org

Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products.

The following table presents data on the influence of the molar ratio of m-cresol to isopropyl alcohol (IPA) on product selectivity in a solvent-free alkylation reaction.

m-cresol:IPA Molar RatioMono-alkylated Products (%)Di-alkylated Products (%)
1:1--
3:1--
5:192.87.2

Data adapted from Teodorescu, F. et al. (2017). researchgate.net This data indicates that a higher molar ratio of m-cresol to the alkylating agent favors the formation of mono-alkylated products, suggesting that a staged addition of the alkylating agent or a higher initial concentration of the alkylating agent would be necessary to favor the formation of the tri-substituted product.

Temperature, Pressure, and Solvent Effects on this compound Synthesis

The operational parameters of temperature, pressure, and the choice of solvent play a significant role in the synthesis of this compound, primarily by influencing the reaction rate, selectivity, and the distribution of various alkylated products.

Temperature: Temperature is a critical factor in the Friedel-Crafts alkylation of m-cresol. Higher temperatures generally increase the reaction rate but can also lead to a higher degree of polyalkylation and isomerization. In the context of producing a tri-substituted cresol, a sufficiently high temperature is necessary to overcome the activation energy for the introduction of multiple bulky isopropyl groups. However, excessively high temperatures may favor the formation of thermodynamically more stable, but potentially undesired, isomers. For the alkylation of m-cresol with isopropyl alcohol, temperatures in the range of 150-250°C are often employed. beilstein-journals.org Microwave irradiation has also been explored as an alternative heating method, which can lead to shorter reaction times. beilstein-journals.org

Pressure: When propene is used as the alkylating agent, the reaction is typically carried out under pressure to maintain the alkene in the liquid phase and increase its concentration in the reaction mixture. The pressure is generally maintained between atmospheric pressure and 5 atmospheres. chemistrysteps.com Higher pressures can enhance the rate of reaction by increasing the collision frequency between the reactants.

Solvent: The synthesis of alkylated cresols can be performed with or without a solvent. Solvent-free conditions are often preferred from an environmental and economic perspective. semanticscholar.org When a solvent is used, it should be inert under the reaction conditions. Non-polar organic solvents are typically chosen. The solvent can also influence the selectivity of the reaction by affecting the solubility of the reactants and intermediates, and by modifying the activity of the catalyst.

The following table summarizes the general effects of these parameters on the alkylation of m-cresol:

ParameterEffect on ReactionTypical Range
Temperature Higher temperatures increase reaction rate but may decrease selectivity. Can influence isomer distribution.150 - 250 °C
Pressure Primarily relevant when using gaseous alkylating agents like propene. Higher pressure increases reactant concentration.1 - 5 atm
Solvent Can influence catalyst activity and product selectivity. Solvent-free is often preferred.Inert non-polar solvents or solvent-free

Stoichiometric Considerations and Reaction Kinetics

The stoichiometry of the reactants and the kinetics of the reaction are key to controlling the degree of alkylation and maximizing the yield of this compound.

Stoichiometric Considerations: The molar ratio of the isopropylating agent to m-cresol is a critical parameter. To achieve tri-substitution, a molar excess of the isopropylating agent is required. However, an excessively large excess can lead to the formation of unwanted byproducts and increase purification challenges. A molar ratio of m-cresol to isopropyl alcohol of 1:3 or higher is typically necessary to favor the formation of the tri-isopropyl derivative. Studies on the alkylation of m-cresol have shown that varying the molar ratio of reactants significantly impacts the product distribution. For instance, increasing the m-cresol to isopropyl alcohol ratio can enhance the selectivity towards C-alkylated products over O-alkylated products. semanticscholar.org

Reaction Kinetics: The Friedel-Crafts alkylation of m-cresol is a consecutive reaction where mono-, di-, and tri-isopropyl-m-cresol are formed sequentially. The initial alkylation to form mono-isopropyl-m-cresol is generally faster than the subsequent alkylations due to the increasing steric hindrance with each added isopropyl group. The reaction kinetics are also influenced by the type and concentration of the catalyst. Strong acid catalysts, such as solid acid resins or zeolites, are commonly used to promote the reaction. semanticscholar.org The catalyst loading is typically in the range of 1-30% of the total mass of the reactants. beilstein-journals.org

The table below illustrates the impact of reactant molar ratio on the product distribution in a typical m-cresol alkylation reaction.

Molar Ratio (m-cresol:Isopropanol)Conversion of m-cresol (%)Selectivity for Mono-alkylated products (%)Selectivity for Di-alkylated products (%)Selectivity for Tri-alkylated products (%)
1:150.497.62.4-
1:398.345.251.53.3
1:5>9910.165.724.2

Note: The data in this table is illustrative and based on typical outcomes for m-cresol alkylation, not specific to the synthesis of this compound for which precise data is not publicly available.

Separation and Purification Techniques for Synthetic Intermediates and Final Product

The synthesis of this compound typically results in a complex mixture containing unreacted starting materials, the desired product, various positional isomers of mono-, di-, and tri-isopropyl-m-cresol, and potentially O-alkylated byproducts. Therefore, effective separation and purification techniques are essential to isolate the target compound in high purity.

The primary challenge in the purification process arises from the close boiling points and similar polarities of the various alkylated phenol isomers. Simple distillation is often insufficient to achieve a high degree of separation.

Distillation: Fractional distillation under reduced pressure can be used as an initial step to remove unreacted m-cresol and lower-boiling mono-isopropyl-m-cresol isomers from the reaction mixture. However, separating the di- and tri-isopropyl-m-cresol isomers from each other by distillation is generally difficult.

Crystallization: Melt crystallization is a powerful technique for separating isomers of alkylated phenols. google.com This method relies on the differences in the melting points and crystal structures of the components in the mixture. The crude product mixture is melted and then slowly cooled to selectively crystallize the desired isomer. The purity of the product can be enhanced through multi-stage crystallization processes.

Chromatography: Preparative chromatography, particularly high-performance liquid chromatography (HPLC), is a highly effective method for separating complex mixtures of isomers. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, phenyl-bonded silica) and mobile phase, it is possible to achieve high-resolution separation of the different isopropyl-m-cresol isomers. Gas chromatography (GC) can also be used for both analytical and preparative-scale separations.

The following table provides an overview of the separation techniques applicable to the purification of this compound.

TechniquePrinciple of SeparationApplicationAdvantagesLimitations
Fractional Distillation Difference in boiling pointsRemoval of starting materials and lower-boiling isomersScalable and cost-effective for initial purificationIneffective for separating close-boiling isomers
Melt Crystallization Difference in melting points and crystal packingIsolation of a specific isomer from a mixtureCan achieve high purity; solvent-freeRequires the target compound to be crystalline; may require multiple stages
Preparative HPLC Differential partitioning between a stationary and mobile phaseHigh-purity isolation of the target isomerHigh resolution and selectivityCan be expensive and time-consuming for large quantities
Preparative GC Differential partitioning between a stationary phase and a carrier gasIsolation of volatile isomersHigh separation efficiencyLimited to thermally stable compounds; smaller scale

Mechanistic Investigations of 2,5,6 Triisopropyl M Cresol Reactions

Electron Density Distribution and Reactivity Profiles of the Cresol (B1669610) Core

The reactivity of the 2,5,6-Triisopropyl-m-cresol aromatic core is fundamentally controlled by the cumulative electronic effects of its five substituents: one hydroxyl group, one methyl group, and three isopropyl groups. The hydroxyl (-OH) group is a powerful activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org This is due to its ability to donate electron density into the aromatic ring through a strong resonance effect (+R), which outweighs its inductive electron-withdrawing effect (-I). This donation of electron density is not uniform and is particularly concentrated at the carbon atoms ortho and para to the hydroxyl group. ucalgary.caucalgary.ca

The methyl (-CH₃) and isopropyl (-CH(CH₃)₂) groups are classified as weak activating groups. They donate electron density primarily through an inductive effect (+I) and hyperconjugation. libretexts.orglumenlearning.com The collective impact of these one hydroxyl and four alkyl groups is a highly electron-rich and therefore nucleophilic aromatic ring, which is significantly activated towards electrophilic attack. wikipedia.org

Computational studies on substituted phenols using methods like Density Functional Theory (DFT) can model the molecule's electrostatic potential, visually representing regions of high and low electron density. ucc.edu.ghnlss.org.in For this compound, such a map would show a high concentration of negative charge (electron density) on the oxygen atom and at the ortho and para positions of the aromatic ring relative to the hydroxyl group, marking these as the most probable sites for electrophilic attack from an electronic standpoint.

Table 1: Electronic Effects of Substituents on the Cresol Ring
SubstituentPositionInductive EffectResonance EffectNet Effect on RingDirecting Influence
-OH (Hydroxyl)C1-I (Withdrawing)+R (Donating)Strongly ActivatingOrtho, Para
-CH(CH₃)₂ (Isopropyl)C2+I (Donating)NoneWeakly ActivatingOrtho, Para
-CH₃ (Methyl)C3+I (Donating)None (Hyperconjugation)Weakly ActivatingOrtho, Para
-CH(CH₃)₂ (Isopropyl)C5+I (Donating)NoneWeakly ActivatingOrtho, Para
-CH(CH₃)₂ (Isopropyl)C6+I (Donating)NoneWeakly ActivatingOrtho, Para

Reaction Pathways Involving the Aromatic Ring System

The reaction pathways of the aromatic core are dominated by its high electron density and the significant steric constraints imposed by the bulky isopropyl groups.

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The mechanism involves an initial attack by the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com Aromaticity is then restored by the loss of a proton from the site of attack.

In this compound, the directing effects of the substituents determine the position of substitution. The hydroxyl group is the most powerful activating group and therefore exerts the dominant directing effect, strongly favoring substitution at its ortho (C2, C6) and para (C4) positions. ucalgary.cabyjus.com However, the C2 and C6 positions are each occupied by a bulky isopropyl group. This creates immense steric hindrance, effectively blocking any incoming electrophile from attacking these electronically favored sites. jove.comyoutube.com Consequently, electrophilic attack is channeled almost exclusively to the C4 position, which is electronically activated (para to -OH) and sterically accessible. This demonstrates a classic case where steric effects override the electronic preference for ortho substitution. jove.com

Table 2: Regioselectivity of Electrophilic Attack on this compound
PositionRelation to -OHElectronic ActivationSteric HindrancePredicted Outcome
C2OrthoHighVery High (Blocked by Isopropyl)No Reaction
C4ParaHighLow (Accessible)Major Product
C6OrthoHighVery High (Blocked by Isopropyl)No Reaction

Phenols are susceptible to oxidation, often initiated by the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxy radical. In sterically hindered phenols like this compound, the resulting radical exhibits unusual stability. vinatiorganics.comresearchgate.net This stability arises from two key factors:

Resonance Stabilization : The unpaired electron on the oxygen atom can be delocalized into the π-system of the aromatic ring, spreading the radical character over several atoms.

Steric Shielding : The two bulky isopropyl groups at the ortho positions (C2 and C6) act as "guards," physically preventing the radical center from approaching other molecules. vinatiorganics.com This steric hindrance significantly inhibits the dimerization and disproportionation reactions that are common decay pathways for less substituted phenoxy radicals. researchgate.net

This behavior is analogous to that of other well-known hindered phenol (B47542) antioxidants, such as Butylated Hydroxytoluene (BHT). acs.org The primary role of these compounds in inhibiting oxidation is their ability to trap free radicals by donating their phenolic hydrogen, forming a stable, unreactive phenoxy radical that terminates the oxidation chain reaction. vinatiorganics.com Under forcing oxidative conditions, further reactions can lead to the formation of quinone-type products, but such transformations are often difficult due to the steric crowding around the ring. researchgate.netnih.gov

Mechanisms of Side Chain Transformations and Substituent Effects

Each of the three isopropyl groups possesses a hydrogen atom on the carbon directly attached to the aromatic ring. This hydrogen is known as a benzylic hydrogen. The C-H bond at the benzylic position is weaker than a typical alkane C-H bond because homolytic cleavage of this bond produces a benzylic radical, which is stabilized by resonance with the aromatic ring. libretexts.org

Due to the presence of this reactive site, the isopropyl side chains can undergo oxidation under harsh conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the entire alkyl chain, converting the benzylic carbon into a carboxylic acid (-COOH) group, provided at least one benzylic hydrogen is present. libretexts.orgyoutube.commsu.edu This reaction would transform the isopropyl groups into carboxylic acid groups, fundamentally altering the molecule's structure and properties. However, such potent oxidizing conditions would likely also degrade the sensitive phenol ring itself.

Steric hindrance is arguably the most critical factor controlling the reactivity and selectivity of this compound. wikipedia.org It arises from the spatial bulk of the substituents, which impedes the approach of reagents to nearby reaction sites.

The primary consequences of steric hindrance in this molecule are:

Regiocontrol in SₑAr : As detailed in section 3.2.1, the isopropyl groups at C2 and C6 completely prevent electrophilic attack at these positions, despite strong electronic activation from the hydroxyl group. This forces an extremely high selectivity for substitution at the less-crowded C4 position. youtube.com

Phenoxy Radical Stability : The ortho-isopropyl groups provide a protective shield around the oxygen atom, dramatically increasing the lifetime of the phenoxy radical by preventing intermolecular reactions. vinatiorganics.com

Modulation of Acidity : While electronic effects are primary, the bulky groups can influence the solvation of the corresponding phenoxide ion, which can subtly affect the acidity (pKa) of the phenolic proton.

The relative size of the substituents dictates the degree of steric hindrance, with the isopropyl group being significantly larger than the methyl group or a hydrogen atom. This size difference is the root cause of the observed selectivity.

Table 3: Comparison of Substituent Size and Steric Impact
SubstituentRelative van der Waals Volume (Approx.)Steric Impact
-H (Hydrogen)SmallNegligible
-CH₃ (Methyl)MediumModerate
-CH(CH₃)₂ (Isopropyl)LargeHigh / Reaction-Directing

Derivatization and Functionalization Studies of 2,5,6 Triisopropyl M Cresol

Synthesis of Novel Alkylated Phenol (B47542) Analogs from 2,5,6-Triisopropyl-m-cresol Precursors

The synthesis of new alkylated phenol analogs starting from this compound is primarily constrained by its already crowded aromatic nucleus. Conventional electrophilic alkylation methods, such as Friedel-Crafts reactions, are unlikely to introduce additional alkyl substituents due to the profound steric hindrance exerted by the existing three isopropyl groups and the methyl group. The only available position on the aromatic ring (C4) is severely shielded by the adjacent isopropyl groups at C2 and C5.

Consequently, the generation of novel analogs would more plausibly proceed not by addition, but by the modification or selective removal of the existing alkyl groups.

Dealkylation and Transalkylation Strategies: A viable, albeit challenging, route to new analogs involves the dealkylation or transalkylation of the isopropyl groups. Isopropyl groups, particularly on activated phenolic rings, can be cleaved under strong acidic conditions, often at elevated temperatures. This process typically involves a carbocationic intermediate.

Dealkylation: Treatment with a strong acid catalyst could potentially remove one or more isopropyl groups, yielding a mixture of less-substituted cresol (B1669610) derivatives. The reaction conditions would need to be carefully controlled to manage the selectivity, as over-dealkylation could lead back to simpler compounds like m-cresol (B1676322).

Transalkylation: In the presence of another aromatic acceptor molecule (e.g., benzene (B151609) or toluene), a cleaved isopropyl group could be transferred, a process known as transalkylation. This would generate a different set of alkylated phenols from the starting material.

The feasibility of these approaches depends on the relative stability of the potential carbocationic intermediates and the precise reaction conditions employed. Such transformations would allow access to di-isopropyl or mono-isopropyl m-cresol derivatives that are not easily synthesized through direct alkylation of m-cresol.

Functional Group Interconversions on the Aromatic Nucleus

Functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is profoundly influenced by the directing effects of the hydroxyl and methyl groups and the overwhelming steric hindrance. The hydroxyl group is a powerful activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. In this molecule, the C2, C6 (ortho to -OH), and C5 positions are blocked. The only remaining site for substitution is the C4 position, which is para to the hydroxyl group and ortho to the methyl group. However, this position is sterically encumbered, being flanked by the C2 and C5 isopropyl groups.

Halogenation and Nitration of Substituted Cresols

Halogenation: Phenols are highly activated and can undergo halogenation even in the absence of a Lewis acid catalyst. byjus.comyoutube.com For instance, treatment of phenol with bromine water leads to the formation of 2,4,6-tribromophenol. byjus.com For this compound, halogenation would exclusively target the C4 position. While the electronic activation from the hydroxyl group is strong, the steric barrier presented by the flanking isopropyl groups would likely make the reaction slow and require forcing conditions, potentially leading to low yields.

Nitration: The nitration of phenols and cresols is a well-studied but often complex reaction, prone to oxidation and the formation of multiple isomers. libretexts.org The direct nitration of m-cresol typically yields a mixture of 3-methyl-4-nitrophenol, 3-methyl-2-nitrophenol, and 3-methyl-6-nitrophenol, with the product distribution being highly dependent on reaction conditions. oup.com Protecting the hydroxyl group or introducing a temporary blocking group like a sulfonate can improve selectivity. oup.com

For this compound, any nitration attempt would be directed at the C4 position. The severe steric hindrance at this site poses a significant challenge for the bulky electrophile (NO₂⁺). The reaction would be expected to be very slow, with a high probability of oxidative degradation of the electron-rich phenol ring by the nitric acid, leading to tarry by-products instead of the desired nitro-derivative. libretexts.org

SubstrateReagents & ConditionsMajor Product(s)Key Observation
m-CresolMixed Acid (HNO₃/H₂SO₄), -5–0 °CMixture of 4-nitro, 2-nitro, and 6-nitro isomers + dinitro compoundsLow selectivity in direct nitration.
Tri-m-tolyl phosphateMixed Acid, then Hydrolysis3-Methyl-4-nitrophenolProtecting the -OH group directs nitration to the para position. oup.com
m-Cresol1) H₂SO₄, 120 °C; 2) Mixed Acid; 3) Desulfonation3-Methyl-6-nitrophenolSulfonation as a blocking strategy alters regioselectivity. oup.com
This compound (Predicted)Mixed Acid (HNO₃/H₂SO₄)No reaction or decomposition productsExtreme steric hindrance at the C4 position is expected to prevent nitration.

Carboxylation and Sulfonation Reactions

Carboxylation: The Kolbe-Schmitt reaction is a standard method for carboxylating phenols, involving the reaction of a sodium phenoxide with carbon dioxide under pressure. The reaction strongly favors substitution at the ortho position relative to the hydroxyl group. byjus.com In this compound, both ortho positions (C2 and C6) are occupied by isopropyl groups. Therefore, the Kolbe-Schmitt reaction is not expected to yield a carboxylated product.

Sulfonation: Sulfonation of aromatic rings is a reversible electrophilic substitution. The sulfonation of m-cresol can lead to different isomers depending on the conditions. Products such as m-cresol-4-sulfonic acid and m-cresol-6-sulfonic acid have been identified. chemicalbook.comaxios-research.com For this compound, sulfonation would again be directed to the sterically hindered C4 position. While the reaction might be achievable under harsh conditions due to its reversibility, the yield is anticipated to be extremely low.

SubstrateReactionIdentified/Expected ProductControlling Factor
m-CresolSulfonationm-Cresol-4-sulfonic acidThermodynamic/kinetic control. pharmaffiliates.com
m-CresolSulfonationm-Cresol-6-sulfonic acidThermodynamic/kinetic control. axios-research.com
This compound (Predicted)Kolbe-Schmitt CarboxylationNo reactionBoth ortho positions (C2, C6) are blocked by isopropyl groups.
This compound (Predicted)Sulfonation3-Methyl-2,5,6-triisopropylphenol-4-sulfonic acid (very low yield)Extreme steric hindrance at the only available position (C4).

Side Chain Modification and Derivatization Strategies

Modifying the alkyl side chains offers a more promising avenue for derivatization compared to substitution on the aromatic nucleus.

Oxidation of Alkyl Groups

The oxidation of alkyl side chains on an aromatic ring is a powerful transformation that typically requires a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the aromatic ring). libretexts.org Alkyl chains with a benzylic hydrogen are oxidized all the way to a carboxylic acid group, with cleavage of the rest of the alkyl chain. libretexts.org Alkyl groups lacking a benzylic hydrogen, such as a tert-butyl group, are resistant to this oxidation. youtube.com

In this compound:

Isopropyl Groups: Each of the three isopropyl groups possesses a single benzylic hydrogen. Therefore, they are susceptible to oxidation. Treatment with a strong oxidant would convert the isopropyl groups into carboxylic acid groups (-COOH).

Methyl Group: The methyl group has three benzylic hydrogens and can also be readily oxidized to a carboxylic acid group.

Selective oxidation of one side chain over the others would be synthetically challenging. The reaction conditions would likely lead to a mixture of products, with the potential for complete oxidation of all four alkyl chains under harsh conditions.

Starting MaterialBenzylic Hydrogens?Oxidation Product (with KMnO₄ or H₂CrO₄)
TolueneYes (3)Benzoic acid
IsopropylbenzeneYes (1)Benzoic acid youtube.com
tert-ButylbenzeneNo (0)No reaction youtube.com
This compound (Predicted)Yes (on all 4 alkyl groups)Mixture of carboxylic acids, up to 4-hydroxyisophthalic acid derivatives.

Introduction of Heteroatomic Substituents

The most common strategy for introducing heteroatoms onto an alkyl side chain is through initial benzylic halogenation, followed by nucleophilic substitution.

Benzylic Bromination: Free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN) is highly selective for the benzylic position. masterorganicchemistry.com This is due to the resonance stabilization of the intermediate benzylic radical. chemistrysteps.com

For this compound, both the methyl and isopropyl groups have benzylic hydrogens and could potentially undergo radical bromination. However, the selectivity would be dictated by two main factors:

Radical Stability: The stability of the intermediate radical is a key factor.

Steric Accessibility: The benzylic hydrogens on the C2, C5, and C6 isopropyl groups are sterically shielded. In contrast, the hydrogens on the C3-methyl group are significantly more accessible to the bulky bromine radical.

Therefore, it is highly probable that benzylic bromination would occur selectively at the methyl group, yielding 2,5,6-triisopropyl-3-(bromomethyl)phenol. This benzylic bromide is a versatile synthetic intermediate. It can readily undergo nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles to introduce various heteroatomic substituents.

Potential Subsequent Reactions:

With NaOH (aq): Forms the corresponding benzyl (B1604629) alcohol.

With NaCN: Forms the corresponding benzyl nitrile, which can be further hydrolyzed to a carboxylic acid.

With NH₃: Forms the corresponding benzylamine.

With NaOR': Forms the corresponding benzyl ether.

This two-step sequence represents the most plausible and synthetically useful strategy for introducing diverse functional groups containing heteroatoms onto the this compound scaffold.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is significantly influenced by the steric and electronic effects of its substituents. The presence of three bulky isopropyl groups and a methyl group on the aromatic ring dictates the regioselectivity of reactions, while the potential for creating new chiral centers introduces considerations of stereoselectivity.

The substitution pattern of this compound, with alkyl groups at positions 2, 5, and 6, leaves position 4 as the most sterically accessible site for electrophilic aromatic substitution. The hydroxyl group at position 1 and the methyl group at position 3 are ortho, para-directing, further activating position 4. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed with high regioselectivity, yielding the 4-substituted derivative as the major product. The significant steric hindrance provided by the isopropyl groups at positions 2 and 6 effectively shields the ortho positions from attack, preventing the formation of other regioisomers.

In reactions involving the phenolic hydroxyl group, such as ether or ester formation, the steric bulk of the ortho-isopropyl groups can reduce the nucleophilicity of the oxygen atom. However, under appropriate conditions with less sterically demanding reagents, O-functionalization can be achieved. The competition between O-alkylation and C-alkylation, a common feature in phenoxide chemistry, is also governed by steric factors and reaction conditions. Protic solvents tend to favor C-alkylation by solvating the phenoxide oxygen, whereas aprotic solvents generally favor O-alkylation. Given the steric hindrance around the ring, O-alkylation may be kinetically favored with smaller alkylating agents.

Stereoselectivity becomes a relevant consideration when a derivatization reaction introduces a new stereocenter. For instance, the introduction of a substituent at the benzylic position of one of the isopropyl groups or the formation of a chiral center through reaction at another site on the molecule could lead to the formation of stereoisomers. The use of chiral reagents or catalysts would be necessary to induce stereoselectivity in such reactions, leading to the preferential formation of one enantiomer or diastereomer over another. However, specific studies on the stereoselective derivatization of this compound are not extensively documented in the available literature.

The following table summarizes the anticipated regioselective outcomes for various derivatization reactions of this compound based on general principles of organic chemistry and studies on similarly hindered phenols.

Table 1: Predicted Regioselectivity in the Derivatization of this compound

Reaction Type Reagents Major Product Minor Product(s) Rationale for Selectivity
Nitration HNO₃, H₂SO₄ 4-Nitro-2,5,6-triisopropyl-m-cresol Negligible Strong directing effect of the hydroxyl and methyl groups to the sterically accessible para position (position 4).
Halogenation Br₂, FeBr₃ 4-Bromo-2,5,6-triisopropyl-m-cresol Negligible High steric hindrance at ortho positions (2 and 6) favors substitution at the para position.
Friedel-Crafts Acylation RCOCl, AlCl₃ 4-Acyl-2,5,6-triisopropyl-m-cresol Negligible The acyl group is introduced at the least sterically hindered and electronically activated position.
O-Alkylation (Williamson Ether Synthesis) RX, NaH in THF 1-Alkoxy-2,5,6-triisopropyl-3-methylbenzene Possible C-alkylation products Aprotic solvent and strong base favor O-alkylation. Steric hindrance may slow the reaction.

| Oxidative Coupling | Oxidizing agent (e.g., FeCl₃) | 4,4'-Biphenol derivative | Other coupling products | Coupling is expected to occur at the least hindered position (para to the hydroxyl group). |

Computational Chemistry Approaches for 2,5,6 Triisopropyl M Cresol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of phenolic compounds. For a molecule like 2,5,6-triisopropyl-m-cresol, these calculations can predict its reactivity, stability, and spectroscopic characteristics.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. In substituted phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of these moieties. The isopropyl groups, being electron-donating, would further increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

The LUMO, conversely, is generally distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For sterically hindered phenols, the bulky alkyl groups can influence the geometry and, consequently, the orbital energies.

Table 1: Representative Frontier Orbital Energies of Substituted Phenols (Calculated using DFT) This table presents illustrative data from computational studies on similar phenolic compounds to approximate the expected values for this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenol (B47542)-6.5-1.25.3
m-Cresol (B1676322)-6.3-1.15.2
2,6-Di-tert-butylphenol-6.1-0.95.2

The distribution of electron density within this compound dictates its polarity and intermolecular interactions. The oxygen atom of the hydroxyl group is expected to have the highest negative partial charge due to its high electronegativity. The hydrogen atom of the hydroxyl group will, in turn, be positively charged, making it a potential hydrogen bond donor.

The aromatic ring will exhibit regions of negative charge, while the isopropyl groups will have a slight positive charge on their hydrogen atoms. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). For this compound, the MEP would likely show a significant negative potential around the hydroxyl oxygen and a positive potential around the hydroxyl hydrogen.

Table 2: Calculated Partial Atomic Charges for a Representative Substituted Phenol (e.g., 2,6-Di-tert-butyl-p-cresol) This table provides an example of typical charge distribution in a sterically hindered cresol (B1669610), which can be considered analogous to this compound.

AtomPartial Charge (a.u.)
Oxygen (hydroxyl)-0.65
Hydrogen (hydroxyl)+0.45
Carbon (hydroxyl-bearing)+0.20
Aromatic Carbons-0.10 to -0.25
Alkyl Carbons-0.05 to -0.15

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its physical and chemical properties. Conformational analysis and molecular dynamics simulations are powerful computational tools to explore these aspects.

The presence of three bulky isopropyl groups in this compound leads to a complex conformational landscape with multiple possible rotational isomers (rotamers). The rotation around the C-O bond of the hydroxyl group and the C-C bonds connecting the isopropyl groups to the aromatic ring are the primary degrees of freedom.

Computational studies on similar alkylated phenols have shown that the orientation of the alkyl groups relative to the hydroxyl group and the aromatic ring significantly affects the molecule's stability. researchgate.net The most stable conformers are those that minimize steric hindrance between the bulky substituents. rsc.org In the case of this compound, the isopropyl groups at positions 2 and 6 will flank the hydroxyl group, creating significant steric crowding.

The proximity of the isopropyl groups to each other and to the hydroxyl group in this compound can lead to intramolecular strain. This strain arises from van der Waals repulsions between non-bonded atoms. Computational methods can quantify this strain energy, providing insights into the relative stability of different conformers.

Furthermore, the orientation of the hydroxyl group relative to the ortho-isopropyl groups can influence the potential for intramolecular hydrogen bonding. While typically weak, an O-H···C interaction between the hydroxyl hydrogen and a methyl group of an isopropyl substituent might occur in certain conformations, which could be investigated computationally. researchgate.net

Table 3: Estimated Rotational Barriers for Substituted Phenols This table presents typical energy barriers for rotation around key bonds in substituted phenols, providing an approximation for the conformational dynamics of this compound.

Rotational Degree of FreedomEstimated Energy Barrier (kcal/mol)
C(aromatic)-OH2 - 4
C(aromatic)-C(isopropyl)5 - 8

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be employed to model the reaction mechanisms involving this compound, such as its synthesis via Friedel-Crafts alkylation or its role as an antioxidant. By mapping the potential energy surface of a reaction, key intermediates and transition states can be identified, and activation energies can be calculated.

For instance, modeling the alkylation of m-cresol with isopropanol (B130326) or propene would involve locating the transition states for the electrophilic attack of the isopropyl carbocation at the 2, 5, and 6 positions of the cresol ring. nih.gov The calculated activation barriers would provide insights into the regioselectivity of the reaction.

As a sterically hindered phenol, this compound is expected to exhibit antioxidant properties. vinatiorganics.com Computational modeling can elucidate the mechanism of hydrogen atom transfer from the hydroxyl group to a free radical. The bond dissociation enthalpy (BDE) of the O-H bond is a key descriptor of antioxidant activity, and it can be accurately calculated using quantum chemical methods. The bulky isopropyl groups are expected to lower the O-H BDE, enhancing its radical scavenging ability.

Table 4: Calculated O-H Bond Dissociation Enthalpies (BDE) for Representative Phenolic Antioxidants This table illustrates the effect of substitution on the O-H BDE, a key indicator of antioxidant activity. The values for this compound are expected to be in a similar range.

CompoundO-H BDE (kcal/mol)
Phenol87.5
m-Cresol86.8
2,6-Di-tert-butylphenol81.2

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry, particularly quantum chemical methods, serves as a powerful tool for investigating the reaction mechanisms of phenolic compounds, especially in the context of their antioxidant activity. scienceopen.com For sterically hindered phenols, computational studies often focus on the mechanisms of free-radical scavenging. scienceopen.com These studies can elucidate the thermodynamics and kinetics of hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, which are crucial for understanding antioxidant behavior.

For the broader class of hindered phenols, molecular mechanics and other computational methods have been employed to study the influence of bulky substituents on their properties and reactions. rsc.org For instance, calculations can determine the minimum-energy configurations of these molecules and their corresponding radicals and dimers, providing insight into the steric repulsion between substituents and its effect on reactivity. rsc.org Such studies help in understanding why certain sterically hindered phenols are effective antioxidants, as the bulky groups can protect the hydroxyl group and stabilize the resulting phenoxy radical. rsc.org

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity for sterically hindered phenols is another area where computational chemistry offers significant contributions. By calculating the steric and electronic properties of reactants, transition states, and products, it is possible to predict the feasibility and selectivity of various reactions. For example, computational models can assess the steric energy of potential products, such as the peroxides formed from the dimerization of phenoxy radicals. rsc.org

In the case of 2,6-disubstituted phenols, molecular mechanics calculations have shown that the steric energy increases with the size of the substituents (e.g., from methyl to isopropyl to t-butyl). rsc.org This calculated increase in steric energy is consistent with experimental observations regarding the stability and reactivity of these compounds and their derivatives. rsc.org These predictive capabilities are valuable in the design of novel antioxidants and other functional molecules based on the sterically hindered phenol scaffold. mdpi.commdpi.com

Spectroscopic Property Prediction and Validation

While no specific studies on the predicted spectroscopic properties of this compound were found, computational methods are routinely used to predict various spectra for organic molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For complex molecules, this can be particularly useful in assigning specific signals to corresponding atoms or vibrational modes. Although no such specific data is available for this compound in the provided results, this remains a standard application of computational chemistry in the characterization of novel compounds.

Advanced Analytical Techniques for Characterization of 2,5,6 Triisopropyl M Cresol

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of 2,5,6-Triisopropyl-m-cresol with high accuracy and precision. escholarship.org By providing an exact mass measurement, HRMS can confirm the molecular formula (C₁₆H₂₆O) and distinguish the analyte from isobaric interferences, which is crucial for purity assessment. thermofisher.com

The choice of ionization technique is critical and depends on the analyte's properties.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that transfers ions from solution into the gas phase. nih.gov While highly effective for polar and ionic compounds, its application to the less polar this compound might require adjusting solvent conditions to promote the formation of protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. The resulting high-resolution mass spectrum allows for the precise determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is often more suitable for relatively nonpolar, thermally stable compounds like this compound. wikipedia.orgnationalmaglab.org In APCI, the sample is vaporized and ionized in the gas phase through reactions with reagent ions. creative-proteomics.com This method typically produces singly charged protonated molecules [M+H]⁺, yielding a clear determination of the molecular weight. wikipedia.orgcreative-proteomics.com Given the structure of this compound, APCI is generally the more robust and versatile ionization method. wikipedia.org

Ionization TechniqueTypical Ion FormedSuitability for this compoundKey Advantage
ESI-MS [M+H]⁺, [M+Na]⁺ModerateSoft ionization, good for thermally labile compounds.
APCI-MS [M+H]⁺HighExcellent for less polar, thermally stable compounds. wikipedia.orgnationalmaglab.org

In mass spectrometry, the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragments. chemguide.co.uk Analyzing this fragmentation pattern provides structural information that can confirm the identity of the compound. For this compound, fragmentation is expected to occur at the isopropyl groups.

Common fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from one of the isopropyl substituents would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-15]⁺. This is often a primary fragmentation step for isopropyl groups.

Loss of a propyl radical (•C₃H₇): The cleavage of an entire isopropyl group would lead to a significant peak at [M-43]⁺.

Benzylic cleavage: The stability of the resulting carbocation can drive fragmentation. chemguide.co.uk The loss of various alkyl fragments can help to confirm the substitution pattern on the aromatic ring.

The analysis of these fragments, particularly when performed with tandem mass spectrometry (MS/MS), allows for a detailed reconstruction of the molecule's structure, complementing data from other techniques. und.edu

Parent Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structural Moiety
234.20219.1815 (•CH₃)Methyl radical from an isopropyl group
234.20191.1543 (•C₃H₇)Isopropyl radical
234.20149.1085 (•C₆H₁₃)Combination of isopropyl and other alkyl fragments

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like this compound. jchps.comresearchgate.net It provides detailed information about the chemical environment of each carbon and hydrogen atom, allowing for the unambiguous assembly of the molecular structure.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, 2D NMR experiments are essential to establish the connectivity between atoms. researchgate.netcore.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the methine proton and the methyl protons within each isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon atom it is attached to (¹J-coupling). sdsu.edu It is used to assign the chemical shifts of protonated carbons definitively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.edu For instance, the protons of the isopropyl methyl groups would show correlations to the aromatic ring carbons they are attached to, confirming the substitution pattern. The single aromatic proton would show correlations to several nearby carbons, locking in the structure.

NMR ExperimentType of Information ProvidedApplication to this compound
COSY ¹H-¹H correlations through 2-3 bonds sdsu.eduConnects methine and methyl protons within each isopropyl group.
HSQC ¹H-¹³C correlations through one bond sdsu.eduAssigns carbon signals for all protonated carbons (aromatic CH, isopropyl CH and CH₃).
HMBC ¹H-¹³C correlations through 2-3 bonds sdsu.eduConnects isopropyl groups to the aromatic ring; confirms overall molecular skeleton.

If this compound exists in a crystalline form, solid-state NMR (SSNMR) can provide valuable information that is inaccessible through solution-state NMR. SSNMR is a powerful technique for characterizing the solid forms of drug substances and other organic materials. europeanpharmaceuticalreview.com It can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will often yield distinct SSNMR spectra, allowing for their identification and characterization. europeanpharmaceuticalreview.com

Study Molecular Packing: SSNMR can provide insights into how molecules are arranged within the crystal lattice.

Quantify Crystallinity: The technique can distinguish between crystalline and amorphous (non-crystalline) material and quantify the amount of each. europeanpharmaceuticalreview.com

Recent advances in SSNMR, including those applied to crystalline microporous materials and phenolic oligomers, highlight its utility in understanding the detailed local structure of complex solids. researchgate.netrsc.org

Chromatographic Methods for Separation and Quantification

Chromatography is essential for separating this compound from isomers, impurities, or a complex matrix, and for its subsequent quantification. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for analyzing phenolic compounds. researchgate.net A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of acid (like formic or trifluoroacetic acid), would be suitable for the separation. researchgate.netsielc.com Detection is typically achieved using a UV detector, as the phenolic ring absorbs UV light. A diode-array detector (DAD) can provide spectral information to confirm peak identity. mdpi.com This method can be validated for linearity, accuracy, and precision to ensure reliable quantification. researchgate.net

Gas Chromatography (GC): GC is also well-suited for analyzing volatile and thermally stable compounds like substituted cresols. A nonpolar or mid-polar capillary column would be used for separation. Due to the presence of the hydroxyl group, derivatization might be employed to improve peak shape and thermal stability, although it is often not strictly necessary. Flame Ionization Detection (FID) provides excellent sensitivity for quantification, while coupling GC to a mass spectrometer (GC-MS) allows for definitive identification of the separated components based on their mass spectra. researchgate.net

Chromatographic MethodTypical Stationary PhaseTypical DetectorPrimary Application
HPLC C18 (Reversed-Phase) researchgate.netUV/DAD mdpi.comSeparation and quantification in liquid samples; purity analysis.
GC Polysiloxane (nonpolar/mid-polar)FID, MS researchgate.netSeparation of volatile isomers; quantification in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds such as this compound. matec-conferences.org The technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. mdpi.com

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. nih.gov The choice of column is critical; for phenolic compounds, columns with varying polarities are used to achieve optimal separation from impurities or related compounds. epa.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI).

The resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint. For phenols, the molecular ion peak is typically strong and readily identifiable. youtube.com The fragmentation pattern of this compound is expected to be characterized by the loss of its alkyl substituents. Key fragmentation pathways would likely include the loss of a methyl radical (M-15) and an isopropyl radical (M-43). A prominent fragmentation pattern for phenols also involves the loss of carbon monoxide (M-28) from the molecular ion. libretexts.orgslideshare.net

Table 1: Illustrative GC-MS Parameters for this compound Analysis.
ParameterValue/Description
GC Column Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polarity phase.
Injector Temperature 250 °C
Carrier Gas Helium, constant flow rate (e.g., 1.0 mL/min).
Oven Temperature Program Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Ion Source Electron Ionization (EI) at 70 eV.
MS Scan Range 40-450 amu.
Expected Molecular Ion (M+) m/z 248
Expected Key Fragments m/z 233 (M-15), m/z 205 (M-43), m/z 220 (M-28)

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of less volatile or thermally sensitive compounds, and it is widely applied to the separation and quantification of polyphenolic compounds. chromatographyonline.comcabidigitallibrary.org For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In RP-HPLC, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks and more reproducible retention times. nih.govsigmaaldrich.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases; more hydrophobic compounds like this compound, with its multiple alkyl groups, are retained longer on the column. uv.es

A variety of detectors can be coupled with HPLC for the analysis of phenols:

UV-Vis Diode Array Detector (DAD): Phenolic compounds possess a chromophore (the benzene (B151609) ring) that absorbs UV light. epa.gov A DAD can record the entire UV spectrum for each peak, aiding in identification. For substituted phenols, a detection wavelength in the range of 270-280 nm is typically effective. chemijournal.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity, confirming the identity of the compound by its molecular weight and fragmentation pattern, similar to GC-MS.

Table 2: Illustrative HPLC Parameters for this compound Analysis.
ParameterValue/Description
HPLC Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% phosphoric acid.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detector UV-Vis Diode Array Detector (DAD) at 274 nm or Mass Spectrometer (MS).
Injection Volume 10 µL.
Expected Retention Time Dependent on exact conditions, but expected to be relatively long due to high hydrophobicity. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination (if applicable)

The application of this technique is contingent upon the ability to grow a high-quality single crystal of the compound, which can often be a challenging step. nih.gov If a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

A literature search did not yield any publicly available crystal structure data for this compound. However, if a structure were to be determined, it would provide the data outlined in the table below. Such data would be invaluable for understanding how steric hindrance from the three isopropyl groups influences the molecule's shape and intermolecular interactions. phantomplastics.com

Table 3: Representative Data Obtained from a Single-Crystal X-ray Diffraction Analysis.
ParameterDescriptionExample Value
Chemical Formula The elemental composition of the molecule.C16H26O
Crystal System The symmetry class of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit cell.a = 10.9 Å, b = 9.9 Å, c = 13.2 Å, β = 92.2°
Bond Lengths Precise distances between bonded atoms (e.g., C-O, C=C).e.g., C-O: ~1.37 Å
Bond Angles Angles between three connected atoms (e.g., C-O-H, C-C-C).e.g., C-C(ring)-C: ~120°

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying functional groups and providing a unique "fingerprint" of a molecule. orientjchem.org These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would be dominated by characteristic absorptions corresponding to its functional groups. A strong, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net C-H stretching vibrations from the isopropyl and methyl groups (aliphatic) would appear just below 3000 cm⁻¹, while the aromatic C-H stretches would appear just above 3000 cm⁻¹. spectroscopyonline.com The aromatic C=C stretching vibrations typically produce several sharp bands in the 1620-1400 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for observing the vibrations of the aromatic ring and the C-C bonds of the isopropyl substituents. ias.ac.in

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule. The specific frequencies are sensitive to the substitution pattern and steric environment, making them useful for confirming the structure. nih.gov

Table 4: Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (Phenolic)3600 - 3200Strong, BroadWeak
C-H Stretch (Aromatic)3100 - 3000Medium to WeakStrong
C-H Stretch (Aliphatic - Isopropyl, Methyl)2970 - 2850StrongStrong
C=C Stretch (Aromatic Ring)1620 - 1450Medium to StrongStrong
C-H Bend (Isopropyl - Umbrella Mode)~1385 and ~1370MediumMedium
C-O Stretch (Phenolic)1260 - 1180StrongMedium
C-H Out-of-Plane Bend (Aromatic)900 - 700StrongWeak

Applications of 2,5,6 Triisopropyl M Cresol in Specialized Materials Science

Role in Advanced Catalytic Systems

The unique electronic and steric properties of 2,5,6-Triisopropyl-m-cresol suggest its potential utility in the sophisticated domain of catalysis, particularly in the design of ligands for organometallic reactions and as a modifier for heterogeneous catalysts.

Ligand Design for Organometallic Catalysis

In organometallic catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. semanticscholar.org The design of these ligands often involves a delicate balance of electronic and steric effects. semanticscholar.org Sterically hindered phenols can be precursors to bulky phosphite, phosphinite, or other types of ligands. The three isopropyl groups in this compound would create a sterically crowded environment around a metal center.

This steric bulk can be advantageous in several ways:

Enhanced Selectivity: A bulky ligand can create a chiral pocket or a specific geometric constraint around the metal's active site, favoring the formation of one product over others (e.g., regioselectivity or enantioselectivity).

Control of Coordination Number: The size of the ligand can limit the number of other molecules that can coordinate to the metal, which can be critical for promoting a specific step in the catalytic cycle.

While specific examples of this compound being used as a ligand precursor are not prominent in the literature, the principles of ligand design strongly support its potential in this area. The electronic properties of the phenoxy group, modified by the electron-donating methyl and isopropyl groups, would also influence the electron density at the metal center, thereby affecting its reactivity.

Supports and Modifiers in Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. The support material can significantly influence the catalytic performance. While not a conventional support material itself, this compound could be used to modify the surface of a support (like silica (B1680970) or alumina). By anchoring this molecule to the surface, it's possible to alter the surface's polarity, hydrophobicity, and steric environment. This modification can influence how reactant molecules interact with the active sites of the catalyst, potentially leading to improved selectivity.

Integration into Novel Coatings and Resins (Non-Polymer)

The structure of this compound is highly indicative of its potential as an additive in coatings and resins, primarily due to its likely antioxidant and UV-stabilizing properties.

Antioxidant Properties in Specialized Formulations

Oxidative degradation is a significant issue for many materials, leading to loss of mechanical properties, discoloration, and reduced lifespan. partinchem.com Sterically hindered phenols are a major class of antioxidants. vinatiorganics.comvinatiorganics.comsemanticscholar.org They function by scavenging free radicals, which are highly reactive species that propagate degradation. vinatiorganics.com

The mechanism involves the phenolic hydroxyl group donating its hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by the bulky ortho- and para-substituents (in this case, isopropyl groups), which prevent it from initiating further detrimental reactions. partinchem.com This steric hindrance is crucial for its effectiveness as an antioxidant. vinatiorganics.com

Given its structure, this compound is expected to be an effective antioxidant in various formulations, including:

Paints and Coatings: Protecting the binder and pigments from oxidation, thus preserving color and gloss. vinatiorganics.com

Adhesives and Sealants: Enhancing the thermal stability and longevity of the formulation. vinatiorganics.com

Lubricants and Fuels: Preventing oxidative breakdown at high temperatures. vinatiorganics.com

The table below illustrates the general classes of hindered phenolic antioxidants and their typical applications.

Type of Hindered Phenol (B47542) Structural Characteristics Primary Function Common Applications
Mono-phenolsSingle phenolic ring with bulky substituentsRadical scavengerPlastics, elastomers, synthetic fibers partinchem.com
Bis-phenolsTwo linked phenolic ringsHigh-performance antioxidantPolyolefins, engineering plastics
Poly-phenolsMultiple phenolic units in one moleculeLong-term thermal stabilizerWire and cable insulation, automotive parts

UV Stabilizers in High-Performance Materials

Ultraviolet (UV) radiation from sunlight can initiate photodegradation in many materials, leading to brittleness, cracking, and discoloration. specialchem.comamcorplastics.com UV stabilizers are additives that protect materials from these harmful effects. specialchem.com There are several classes of UV stabilizers, including UV absorbers, quenchers, and Hindered Amine Light Stabilizers (HALS). amcorplastics.comeupegypt.com

While this compound itself is not a primary UV absorber in the way that benzotriazoles or benzophenones are, its antioxidant properties are crucial for providing comprehensive UV protection. eupegypt.com Photodegradation often involves the formation of free radicals, which are then scavenged by hindered phenols. Therefore, compounds like this compound often work synergistically with UV absorbers to provide a more robust stabilization system. partinchem.com

The role of a hindered phenol in a UV-stabilized system is to terminate the radical chain reactions that are initiated by UV exposure. This makes it a critical component for the long-term durability of materials used in outdoor applications.

Precursors for Specialty Chemicals and Fine Chemicals

Highly substituted aromatic compounds like this compound can serve as valuable starting materials for the synthesis of more complex molecules. The specific substitution pattern on the aromatic ring can direct further chemical transformations to yield unique products.

The reactivity of the phenolic hydroxyl group and the potential for electrophilic substitution on the aromatic ring (though hindered) open up various synthetic pathways. For example, m-cresol (B1676322) is a known precursor for a range of chemicals, including thymol (B1683141). sigmaaldrich.com The presence of the isopropyl groups in this compound would lead to derivatives with significant steric bulk, which could be desirable for applications in pharmaceuticals, fragrances, or as specialized monomers for polymers.

The synthesis of highly substituted phenols is an active area of research, indicating the demand for such compounds as building blocks in organic synthesis. oregonstate.edunih.gov While the direct conversion of this compound to specific high-value chemicals is not widely documented, its structure makes it a plausible candidate for a precursor in multi-step synthetic routes.

Synthesis of Dyes and Pigments

There is no publicly available information to suggest that this compound is utilized as a precursor or intermediate in the synthesis of dyes and pigments. The foundational reactions for many dye syntheses, such as azo coupling, involve the reaction of a diazonium compound with an aromatic compound like a phenol or naphthol. wikipedia.orgresearchgate.nethandwiki.orgorganic-chemistry.org In these electrophilic aromatic substitution reactions, the diazonium salt acts as an electrophile, typically attacking the para position of the phenol. wikipedia.org

In the case of this compound, the significant steric hindrance caused by the bulky isopropyl groups at the ortho (2,6) and para (5) positions relative to the hydroxyl group would likely impede the approach of the electrophile. This steric shielding makes typical coupling reactions, which are fundamental to the formation of many azo dyes, highly improbable. wikipedia.orghandwiki.org While its simpler analogue, m-cresol, is a known precursor for some dyes and indicators, such as m-cresol purple, through condensation reactions, no similar applications are documented for its triisopropyl derivative. google.comresearchgate.netgoa-on.org

Development of Flame Retardants (non-polymeric applications)

No specific studies or patents were identified that describe the use of this compound as a non-polymeric flame retardant. The field of flame retardants encompasses a wide variety of chemical structures, including halogenated compounds, organophosphorus compounds, and inorganic materials. nih.govgreensciencepolicy.orgturi.org

Sterically hindered phenols, as a general class, are well-known for their role as primary antioxidants. vinatiorganics.comamfine.com They function by scavenging free radicals, which can contribute to the thermal stability of materials and prevent oxidative degradation. vinatiorganics.comamfine.com This antioxidant activity can be beneficial in polymers, but it does not in itself classify a compound as a primary flame retardant. Flame retardancy typically involves mechanisms such as quenching of reactive radical species in the gas phase, forming a protective char layer, or releasing inert gases to dilute flammable volatiles. turi.org While some phenolic compounds can be used to synthesize flame-retardant resins, there is no evidence to suggest that this compound is used directly as a non-polymeric flame retardant additive. researchgate.net

Intermediates in Advanced Synthesis for Niche Applications

The role of this compound as an intermediate in advanced synthesis for niche applications is not well-documented in the available literature. While its parent compound, m-cresol, serves as a versatile starting material for a wide range of chemicals, including pesticides, fragrances, and pharmaceuticals, the derivatization of this compound appears to be limited or not publicly disclosed. nih.govgoogle.comsigmaaldrich.comgoogle.com The significant steric hindrance imparted by the three isopropyl groups likely restricts its reactivity and limits its utility as a synthetic intermediate compared to less substituted phenols.

Environmental Chemistry and Degradation Pathways of 2,5,6 Triisopropyl M Cresol

Biotic Degradation Pathways in Environmental Matrices

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the most significant removal mechanism for phenolic compounds in the environment.

Microbial Metabolism of Alkylated Phenols

The microbial degradation of phenols is a well-studied process. Typically, the initial step involves the enzymatic hydroxylation of the aromatic ring to form a catechol or a substituted catechol. This is followed by ring cleavage, either through an ortho- or meta-cleavage pathway, which breaks open the aromatic ring and leads to the formation of intermediates that can enter central metabolic pathways.

For alkylated phenols, the size, number, and position of the alkyl groups can significantly influence the rate and pathway of biodegradation. The presence of multiple, bulky isopropyl groups in 2,5,6-Triisopropyl-m-cresol likely presents a challenge for microbial enzymes due to steric hindrance. This steric hindrance can make it more difficult for the enzymes to access the aromatic ring for the initial hydroxylation step. Consequently, this compound is expected to be more resistant to biodegradation than less substituted phenols. However, some microorganisms have been shown to degrade sterically hindered phenols, although often at slower rates.

Biodegradation Kinetics and Product Identification

The kinetics of biodegradation describe the rate at which a compound is broken down by microorganisms. For many organic pollutants, the rate of degradation can be described by models such as Monod or Haldane kinetics, which relate the degradation rate to the concentration of the substrate and the microbial population. Due to the expected recalcitrance of this compound, its biodegradation is likely to be slow, resulting in a long environmental half-life.

Identifying the products of biodegradation is crucial for understanding the complete environmental fate of a compound. The degradation of sterically hindered phenols can sometimes lead to the formation of persistent and potentially toxic intermediates. Without specific studies on this compound, the exact degradation products remain unknown. However, based on the metabolism of other alkylated phenols, potential products could include hydroxylated and carboxylated derivatives, as well as products of incomplete ring cleavage.

Below is an illustrative data table showing the biodegradation kinetics for phenol (B47542), a related but less complex compound, by different microbial strains. It is important to note that these values are not directly applicable to this compound but provide a general context for the range of kinetic parameters observed for phenolic compounds.

MicroorganismSubstrateKinetic ModelMax. Specific Growth Rate (μmax, h⁻¹)Half-saturation Constant (Ks, mg/L)Inhibition Constant (Ki, mg/L)
Pseudomonas putidaPhenolHaldane0.45221.4310.5
Rhodococcus sp.PhenolHaldane0.3036.40418.79
Mixed CulturePhenolHaldane0.117692231

This table presents data for phenol as a representative phenolic compound. Specific kinetic data for this compound is not available.

Sorption and Transport Behavior in Soil and Water Systems

The sorption and transport of an organic compound in the environment determine its mobility and distribution between different environmental compartments such as soil, water, and air. For a hydrophobic (water-repelling) compound like this compound, sorption to soil and sediment organic matter is expected to be a significant process.

The extent of sorption is often quantified by the soil organic carbon-water partition coefficient (Koc). A high Koc value indicates strong sorption to organic matter and low mobility in the environment. The hydrophobicity of a compound, often estimated by its octanol-water partition coefficient (Kow), is a key factor influencing its Koc. The presence of three isopropyl groups on the m-cresol (B1676322) structure significantly increases its hydrophobicity. Therefore, this compound is expected to have a high Kow and consequently a high Koc value.

This strong sorption to soil and sediment has several implications for its environmental fate. It will reduce its concentration in the aqueous phase, thereby limiting its transport with water flow and its bioavailability for microbial degradation. While this may reduce the immediate risk to aquatic organisms, it can lead to the accumulation of the compound in soil and sediment, where it may persist for longer periods. The transport of such a compound in the subsurface would be significantly retarded, making it less likely to contaminate groundwater through leaching.

The following table provides illustrative Koc values for some substituted phenols to demonstrate the effect of alkyl substitution on sorption.

CompoundLog KowKoc (L/kg)
Phenol1.4639
m-Cresol1.96138
2,4-Dimethylphenol2.30302
2,4,6-Trimethylphenol2.56617

This table shows a trend of increasing sorption (Koc) with increasing alkyl substitution for simpler phenols. It is expected that this compound would have a significantly higher Koc value due to its greater hydrophobicity.

Adsorption to Organic Matter and Mineral Surfaces

The movement and bioavailability of organic compounds in the environment are heavily dictated by their tendency to adsorb to soil and sediment particles. This process is governed by the chemical's properties and the composition of the sorbent material, particularly its organic matter and mineral content.

Adsorption to Organic Matter: The primary mechanism for the adsorption of non-polar organic compounds in soil and sediment is partitioning into the soil organic matter (SOM). While specific studies on this compound are lacking, the principles of environmental chemistry suggest its behavior. The three isopropyl groups attached to the aromatic ring significantly increase the lipophilicity of the molecule compared to unsubstituted m-cresol. This increased lipophilicity, which would be reflected in a higher octanol-water partition coefficient (Kow), indicates a strong tendency to associate with organic, non-polar phases rather than water.

Therefore, it is anticipated that this compound will exhibit strong adsorption to organic matter. The hydrophobic isopropyl chains will preferentially partition into the complex, non-polar matrix of humic and fulvic acids that constitute soil organic matter. This process reduces the concentration of the compound in the soil porewater, thereby decreasing its mobility and bioavailability. The adsorption of simpler phenolic compounds, such as 2,4-D, has been shown to increase significantly in soils amended with biochar, which is rich in organic carbon, underscoring the critical role of organic matter in sorption processes oaepublish.com.

Adsorption to Mineral Surfaces: Adsorption to mineral surfaces such as clays and metal oxides is another key process, particularly for polar organic compounds or in soils with low organic matter content. For standard cresols, adsorption to mineral surfaces can occur through mechanisms like hydrogen bonding (via the hydroxyl group) and weak van der Waals forces.

Table 1: Adsorption Coefficients for Related Phenolic Compounds

View Data
CompoundAdsorbentAdsorption ModelKey Findings
m-CresolFunctionalized Resin (S-DVB copolymer)LangmuirMaximum adsorption capacity of 833.3 mg/g, indicating strong binding affinity. mdpi.com
m-CresolNatural BentoniteFreundlich & LangmuirAdsorption is feasible, with the process fitting both isotherm models. researchgate.net
2,4-DBiochar-Amended SoilFreundlichAdsorption capacity was 200-fold greater than in unamended soil, highlighting the role of organic matter. oaepublish.com

Note: This table presents data for m-cresol and 2,4-D as specific adsorption data for this compound is not available. These values illustrate general principles of phenolic compound adsorption.

Volatilization and Leaching Potentials

Volatilization: Volatilization is the process by which a chemical transitions from a liquid or solid phase to a gas phase and is released into the atmosphere. A compound's tendency to volatilize is determined by its vapor pressure and its Henry's Law constant. While specific data for this compound are not available, general principles can be applied. The addition of three isopropyl groups increases the molecular weight significantly compared to m-cresol. Typically, an increase in molecular weight and size leads to a decrease in vapor pressure, thus lowering the potential for volatilization from soil or water surfaces.

Furthermore, as discussed previously, this compound is expected to adsorb strongly to soil organic matter. This strong sorption would further reduce its effective concentration in the aqueous and gaseous phases within the soil, significantly limiting its potential to volatilize into the atmosphere who.int.

Leaching Potential: Leaching is the process by which water-soluble substances are washed out from soil or waste. It is a primary pathway for groundwater contamination. The potential for a compound to leach is inversely related to its adsorption to soil particles. Given the predicted high hydrophobicity and strong adsorption of this compound to soil organic matter, its leaching potential is expected to be low.

Compounds that are strongly bound to soil particles are not readily transported with percolating water through the soil profile. Therefore, this compound is likely to be relatively immobile in most soils, particularly those with moderate to high organic carbon content who.int. It would tend to persist in the upper soil layers unless transported via soil particle erosion. While general cresol (B1669610) isomers have been detected in groundwater, suggesting that leaching can occur, the extensive alkyl substitution on this compound makes it a much less likely candidate for significant groundwater contamination via this pathway who.intnih.gov.

Environmental Monitoring and Detection Strategies

Effective environmental monitoring requires robust analytical methods for the detection and quantification of target compounds in various matrices like air, water, and soil. While no standardized methods have been developed specifically for this compound, the strategies employed for other cresol isomers and phenolic compounds provide a clear framework for its analysis.

The most common and effective methods for analyzing cresols involve chromatographic techniques, which separate the components of a mixture for individual detection. who.int

Sample Preparation: Before analysis, the target compound must be extracted from the environmental matrix.

Water Samples: For water, liquid-liquid extraction with a solvent like methylene chloride, often after pH adjustment, is a common technique. Solid-phase extraction (SPE) using a cartridge that retains the analyte is another widely used method that can concentrate the sample and provide a cleaner extract cdc.govnih.gov.

Soil and Sediment Samples: Extraction from solid samples typically involves techniques like ultrasonic-assisted extraction with a suitable solvent (e.g., methylene chloride) cdc.gov.

Air Samples: Air monitoring can be performed by drawing air through a sorbent tube (containing materials like silica (B1680970) gel or XAD resins) to trap the compound, which is then desorbed with a solvent like methanol for analysis nih.gov.

Analytical Detection: Once an extract is prepared, several instrumental techniques can be used for detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates the compounds, and the mass spectrometer provides identification based on the mass-to-charge ratio of the molecule and its fragments, offering high specificity and sensitivity. U.S. EPA Method 528, for instance, uses GC-MS for the analysis of phenols in drinking water cdc.govnj.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is also frequently used, often with ultraviolet (UV) detection. This method is suitable for compounds that may not be volatile enough or that might decompose at the high temperatures used in GC. Different wavelengths can be selected for detection, and while it may not offer the same level of specificity as MS, it is a robust and reliable technique who.intnih.gov.

Table 2: Common Analytical Methods for Cresol Isomers

View Data
MethodMatrixSample PreparationDetection LimitReference
GC-MSDrinking WaterSolid Phase Extraction0.026 µg/LEPA Method 528 nih.govnj.gov
GC-MSSoil, WaterSolvent ExtractionNot specifiedEPA Method 8270D nih.gov
HPLC/UVAirSorbent Tube with Methanol DesorptionNot specifiedNIOSH 1994a nih.gov
GC-FIDAirSorbent Tube with Methanol DesorptionNot specifiedNIOSH 1994b nih.gov

Note: This table summarizes methods for general cresol isomers. Specific methods for this compound would need to be developed and validated, but would likely be based on these established techniques.

Industrial Chemical Processes and Roles of 2,5,6 Triisopropyl M Cresol

Feedstock in Specialty Organic Synthesis (excluding pharmaceutical intermediates)

Currently, there is no specific information available in scientific databases and industrial literature detailing the use of 2,5,6-Triisopropyl-m-cresol as a primary feedstock in specialty organic synthesis for non-pharmaceutical applications.

While sterically hindered phenols are valued in the synthesis of antioxidants and stabilizers for polymers and other materials, the direct utilization of this compound for these purposes is not explicitly documented. mdpi.combasf.com The bulky isopropyl groups at the 2, 5, and 6 positions create significant steric hindrance around the phenolic hydroxyl group and the aromatic ring. This structural feature would likely influence its reactivity and the types of transformations it could undergo, potentially making it a candidate for the synthesis of highly specialized, niche-market chemicals where this specific substitution pattern is required. However, without direct evidence, its role as a feedstock remains theoretical.

Application in Process Chemistry as a Reaction Solvent or Additive

As an additive, its highly alkylated and sterically hindered nature could theoretically impart specific properties to a reaction mixture, such as influencing phase transfer catalysis or acting as a scavenger for certain reactive species. However, this remains speculative in the absence of published applications.

Role in the Manufacture of Non-Polymeric Chemical Intermediates

The role of this compound in the manufacture of non-polymeric chemical intermediates is not specifically described in the available literature. Generally, simpler alkylated cresols serve as precursors to a variety of chemical products. For instance, other tri-substituted phenols, such as 2,4,6-triisopropylphenol (B1664003), are recognized chemical compounds with specific properties and potential applications. nist.gov

Given its structure, this compound could potentially be a precursor for the synthesis of:

Specialty Antioxidants: The sterically hindered phenolic core is a classic motif for radical scavenging antioxidants. phantomplastics.comnih.gov

Ligands for Catalysis: The specific arrangement of bulky substituents could be exploited in the design of specialized ligands for metal-catalyzed reactions.

Unique Dyes or Pigments: Derivatization of the aromatic ring could lead to novel chromophores, although this is a less common application for such highly substituted phenols.

Without concrete examples of its use, these potential applications are based on chemical principles rather than documented industrial practice.

Scale-Up Considerations for Industrial Production of Alkylated Cresols

While specific scale-up data for the production of this compound is unavailable, general considerations for the industrial production of alkylated cresols can be extrapolated. The synthesis of such a compound would likely involve the alkylation of m-cresol (B1676322) with an isopropylating agent, such as isopropanol (B130326) or propene, in the presence of an acid catalyst.

Key scale-up considerations would include:

Parameter Considerations
Reaction Kinetics and Thermodynamics Understanding the reaction rates, equilibrium limitations, and exothermicity is crucial for reactor design and temperature control to prevent runaway reactions and ensure product quality.
Catalyst Selection and Management The choice between homogeneous and heterogeneous catalysts impacts reaction conditions, product selectivity, and the ease of catalyst separation and regeneration. Catalyst deactivation and lifespan are critical economic factors.
Heat Transfer Alkylation reactions are often exothermic. Efficient heat removal is essential to maintain optimal reaction temperatures and prevent side reactions. This becomes increasingly challenging at larger scales.
Mass Transfer In gas-liquid or liquid-liquid reaction systems, ensuring efficient mixing and contact between reactants and the catalyst is vital for maximizing reaction rates and yields.
Product Separation and Purification The product mixture will likely contain the desired this compound, isomers, and unreacted starting materials. Distillation is a common method for separation, but the close boiling points of isomers can necessitate highly efficient fractionation columns.
Waste Management The process will generate waste streams, including spent catalyst and byproducts. Environmentally sound and cost-effective disposal or recycling methods are necessary.
Materials of Construction The corrosive nature of acid catalysts and phenolic compounds requires the selection of appropriate corrosion-resistant materials for reactors, piping, and other equipment.

These considerations are fundamental to the successful and safe scale-up of any alkylated cresol (B1669610) production process.

Patent Landscape and Innovation in 2,5,6 Triisopropyl M Cresol Synthesis and Application

Analysis of Key Patents in Polyalkylated Phenol (B47542) Synthesis (excluding pharmaceutical)

The synthesis of polyalkylated phenols, including triisopropyl-substituted m-cresols, is primarily achieved through Friedel-Crafts alkylation reactions. Patents in this domain focus on optimizing reaction conditions, catalyst systems, and separation processes to achieve high yields and selectivity of the desired isomers.

Key patented methodologies for the synthesis of related polyalkylated phenols often involve the reaction of a phenolic substrate, such as m-cresol (B1676322), with an alkylating agent, typically propylene (B89431) or isopropanol (B130326), in the presence of a catalyst. googleapis.com While these patents may not explicitly name 2,5,6-triisopropyl-m-cresol, the described processes are generally applicable to its formation.

Noteworthy patents in the broader field of polyalkylated phenol synthesis include those that address challenges such as:

Catalyst Efficiency and Reusability: Many patents describe the use of various catalysts to improve the efficiency of the alkylation process. For instance, U.S. Patent 3,929,911 details a process for the production of p-cresol (B1678582) that, while not directly for this compound, highlights the ongoing research into novel catalytic methods for alkylated phenols. google.com

Isomer Selectivity: A significant challenge in the synthesis of polyalkylated phenols is controlling the position of the alkyl groups on the aromatic ring. Patents often disclose specific reaction conditions or catalyst systems designed to favor the formation of a particular isomer.

Process Optimization: Innovations in process technology, such as continuous flow reactors and advanced separation techniques, are frequently the subject of patent applications. These advancements aim to reduce production costs, improve product purity, and minimize environmental impact.

The synthesis of thymol (B1683141) (2-isopropyl-5-methylphenol), a related and commercially significant compound, provides further insight. A disclosed preparation method involves the reaction of m-cresol and isopropanol under microwave radiation, which significantly lowers the reaction temperature and time compared to traditional Friedel-Crafts alkylation. google.com Such innovative approaches could potentially be adapted for the synthesis of more highly substituted cresols like this compound.

Below is an interactive data table summarizing key patent areas in polyalkylated phenol synthesis:

Patent Focus AreaDescription of InnovationPotential Relevance to this compound
Catalyst DevelopmentPatents often claim novel catalysts, such as solid acid catalysts or modified zeolites, to improve reaction rates and selectivity.Improved catalysts could enable more efficient and selective synthesis of the 2,5,6-isomer from m-cresol and propylene/isopropanol.
Process IntensificationInventions related to continuous flow reactors, reactive distillation, and other process intensification techniques aim to enhance production efficiency.These processes could lead to more cost-effective and scalable production of this compound.
Isomer SeparationPatents frequently address methods for separating closely boiling isomers, such as fractional distillation, crystallization, and chromatography. justia.comEfficient separation techniques would be crucial for isolating high-purity this compound from a mixture of isomers.

Patent Filings Related to Novel Applications of this compound (excluding medical/drug)

Direct patent filings for novel, non-medical applications of this compound are limited. However, by examining the applications of structurally similar sterically hindered phenols, a clear picture of its potential and patented uses emerges. Sterically hindered phenols are well-known for their antioxidant properties, which are leveraged in a variety of industrial applications. vinatiorganics.comvinatiorganics.comamfine.com

Patents in this area typically claim the use of these compounds as:

Polymer Stabilizers: Hindered phenols are widely used as primary antioxidants in plastics and elastomers to prevent degradation during processing and end-use. amfine.comuvabsorber.com They function by scavenging free radicals, thereby protecting the polymer from thermal and oxidative damage. vinatiorganics.com While specific patents may not name this compound, they often contain broad claims that would encompass its use.

Lubricant and Fuel Additives: The antioxidant properties of hindered phenols make them valuable additives for lubricants and fuels, where they prevent oxidation and the formation of harmful deposits. vinatiorganics.com

Resin Intermediates: Cresol (B1669610) derivatives are important intermediates in the production of various resins, including phenolic resins used in coatings and adhesives. futuremarketinsights.compatsnap.com

The following interactive data table illustrates potential non-medical applications of this compound based on patents for related compounds:

Application AreaFunction of Hindered PhenolExamples of Patented Applications for Related Compounds
Plastics and PolymersPrimary antioxidant to prevent thermal and oxidative degradation. amfine.comStabilization of polyolefins, styrenic polymers, and elastomers. amfine.com
Lubricants and FuelsInhibits oxidation and sludge formation. vinatiorganics.comUse as an additive in engine oils and industrial lubricants. vinatiorganics.com
Adhesives and SealantsImproves the stability and performance of formulations. vinatiorganics.comIncorporation into various adhesive and sealant compositions to enhance durability.
Paints and CoatingsProtects against oxidative degradation, helping to retain appearance and structural integrity. vinatiorganics.comUse as an additive in a variety of coating formulations. vinatiorganics.com

Emerging Trends in Intellectual Property for Cresol Derivatives

The intellectual property landscape for cresol derivatives is evolving in response to several key trends in the chemical industry. These trends are shaping how companies protect their innovations and create value from their patent portfolios.

Focus on Sustainable Technologies: There is a growing emphasis on developing "green" chemical processes and bio-based materials. knowledge-sourcing.com This trend is reflected in patent filings for cresol derivatives, with an increasing number of patents focused on environmentally friendly synthesis routes and the use of renewable feedstocks.

Digitalization and AI in R&D: The integration of digital technologies, such as artificial intelligence (AI) and machine learning, is transforming chemical research and development. knowledge-sourcing.com Companies are increasingly using these tools to accelerate the discovery of new molecules and optimize reaction conditions, leading to new patenting opportunities.

Globalization of Patenting: Chemical companies are pursuing patent protection in a growing number of jurisdictions to safeguard their innovations in a global marketplace. lexisnexisip.com This trend is particularly evident in emerging economies where the chemical industry is experiencing rapid growth. futuremarketinsights.com

Shift Towards Process and Application Patents: While patents for new chemical entities remain important, there is a growing trend towards patenting novel manufacturing processes and new applications of existing chemicals. profwurzer.com This is especially relevant for mature product classes like cresol derivatives, where innovation often lies in improving production efficiency or finding new uses for established compounds.

Strategic Opportunities for Innovation in the Chemical Industry

For companies operating in the specialty chemicals sector, including those involved with cresol derivatives, several strategic opportunities for innovation exist. Capitalizing on these opportunities will be crucial for maintaining a competitive edge and driving future growth.

Development of High-Performance Materials: There is a continuing demand for materials with enhanced properties, such as improved thermal stability, durability, and flame retardancy. chemanager-online.com Innovations in cresol-based resins and additives that deliver these performance benefits represent a significant growth opportunity.

Expansion into New Application Areas: Exploring novel applications for cresol derivatives beyond their traditional uses can open up new markets. For example, the unique properties of highly substituted phenols could be leveraged in emerging fields such as electronics and advanced composites. emergenresearch.com

Embracing the Circular Economy: The development of recyclable and biodegradable materials is a key driver of innovation in the chemical industry. marketresearchreports.com There are opportunities to develop cresol-based products that are more sustainable and contribute to a circular economy.

Strategic Partnerships and Collaborations: Collaborating with academic institutions, research organizations, and other companies can accelerate innovation and provide access to new technologies and expertise. nih.gov Such partnerships can be particularly valuable for exploring new applications for specialty chemicals like this compound.

Future Directions and Emerging Research Avenues for 2,5,6 Triisopropyl M Cresol

Exploration of Novel Synthetic Methodologies

The conventional synthesis of alkylated phenols often relies on Friedel-Crafts alkylation, which can present challenges in controlling selectivity and may use environmentally hazardous catalysts. semanticscholar.org Future research into the synthesis of 2,5,6-Triisopropyl-m-cresol will likely focus on overcoming these limitations through innovative catalytic systems and reaction conditions.

The isopropylation of m-cresol (B1676322) is a key step, and advancements in this area are critical. sigmaaldrich.com Research into novel solid acid catalysts, such as zeolites and mesoporous materials like Al-MCM-41, could offer higher selectivity and easier separation compared to traditional homogeneous catalysts. dicp.ac.cnresearchgate.net The use of strong acid resin catalysts, potentially coupled with non-conventional heating methods like microwave irradiation, has already shown promise in the solvent-free alkylation of m-cresol, suggesting a viable path for producing its tri-isopropyl derivative. semanticscholar.org The goal would be to precisely control the positions of the isopropyl groups to maximize the yield of the 2,5,6-isomer, minimizing the formation of other poly-alkylated by-products. semanticscholar.org

Further exploration could involve investigating different isopropylating agents beyond isopropyl alcohol or propylene (B89431), such as isopropyl acetate (B1210297), to fine-tune reactivity and selectivity under vapor-phase conditions. researchgate.net The development of multi-step synthetic routes that build the molecule with greater precision, perhaps involving protective group chemistry, also represents a promising avenue for achieving high-purity this compound.

Potential Synthetic Approach Catalyst/Reagent Example Key Advantages Research Focus
Heterogeneous Catalysis Zeolites (e.g., ZSM-5), Al-MCM-41 dicp.ac.cnresearchgate.netRecyclability, high selectivity, thermal stability.Optimizing pore size and acidity for selective tri-isopropylation.
Solvent-Free Synthesis Strong acid resin semanticscholar.orgReduced waste, environmental benefits, process intensification.Catalyst stability and prevention of by-product formation.
Microwave-Assisted Synthesis Acid resin catalyst under microwave irradiation semanticscholar.orgShorter reaction times, improved energy efficiency.Scaling up processes and maintaining product selectivity.
Alternative Alkylating Agents Isopropyl acetate researchgate.netDifferent reactivity profiles, potential for vapor-phase reactions.Exploring kinetics and product distribution compared to traditional agents.

Advanced Mechanistic Insights via Multidisciplinary Approaches

A thorough understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing its synthesis. Future research will necessitate a multidisciplinary approach, combining advanced analytical techniques with computational modeling to elucidate the intricate steps of the alkylation process.

In-situ spectroscopic methods, such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, could be employed to monitor the reaction in real-time. This would allow researchers to identify transient intermediates and understand how reaction parameters influence the product distribution. Advanced chromatographic techniques, like Gas Chromatography-Mass Spectrometry (GC-MS), are crucial for separating and identifying the various isomers and by-products formed during the reaction, providing a detailed picture of the reaction's selectivity. pjps.pkresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, offers a powerful tool for modeling reaction pathways. nrel.gov By simulating the interaction between m-cresol, the alkylating agent, and the catalyst surface, researchers can calculate activation barriers for the formation of different isomers. nrel.gov This theoretical insight can predict which catalyst structures and reaction conditions would most favor the formation of this compound, thereby guiding experimental efforts and reducing the need for extensive empirical screening.

Technique Application in Mechanistic Study Expected Insights
Computational Modeling (DFT) Simulate reaction pathways and transition states on catalyst surfaces. nrel.govPredict regioselectivity, catalyst-substrate interactions, and activation energies.
In-situ Spectroscopy (FT-IR, NMR) Monitor reactant consumption and product formation in real-time.Identify reaction intermediates and determine kinetic profiles.
Kinetic Studies Vary parameters like temperature, pressure, and reactant concentration. mdpi.comDetermine reaction order, rate constants, and activation energy for empirical validation of models.
Advanced Chromatography (GC-MS) Separate and identify isomeric products and by-products. pjps.pkresearchgate.netQuantify reaction selectivity and yield with high precision.

Development of Sustainable and Environmentally Benign Processes

The principles of green chemistry are increasingly guiding the development of chemical manufacturing processes. For this compound, future research will focus on creating sustainable synthetic routes that minimize environmental impact.

A key area of exploration is biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations under mild conditions. nih.govspringernature.com While the direct enzymatic synthesis of this compound has not been reported, the successful biotechnological production of its precursor, m-cresol, from renewable resources like sugars using engineered Saccharomyces cerevisiae provides a strong foundation. nih.gov Researchers could explore the possibility of engineering enzymes, such as specific Friedel-Crafts alkylases or peroxidases, to selectively add isopropyl groups to the m-cresol backbone. mdpi.com This approach could lead to a process that operates at ambient temperature and pressure in aqueous media, significantly reducing energy consumption and eliminating the need for harsh chemicals.

In addition to biocatalysis, the development of recyclable, non-toxic catalysts remains a priority. Solid acid catalysts, as mentioned previously, are a cornerstone of this approach due to their ease of separation and reuse. semanticscholar.org Furthermore, designing processes that operate without organic solvents or utilize green solvents (e.g., ionic liquids or supercritical fluids) can dramatically reduce the generation of volatile organic compound (VOC) emissions and liquid waste. semanticscholar.org The ultimate goal is to create a circular process where catalysts are regenerated, and by-products are minimized or repurposed, aligning the production of this compound with modern standards of sustainability.

Unexplored Applications in Emerging Technologies

The unique structure of this compound, characterized by bulky isopropyl groups flanking the hydroxyl group and methyl group on the aromatic ring, suggests its potential utility in several advanced technological fields. Its highly substituted nature makes it a sterically hindered phenol (B47542), a class of compounds well-known for their antioxidant properties.

The steric hindrance can enhance the stability of the phenoxyl radical, making this compound a potentially superior antioxidant or stabilizer for polymers, lubricants, and fuels. Its efficacy could surpass that of less substituted commercial antioxidants, particularly in high-temperature or high-stress applications.

In materials science, this compound could serve as a novel monomer for the synthesis of high-performance polymers. Incorporation of this bulky, rigid structure into polymer backbones, such as polycarbonates or polyesters, could result in materials with enhanced thermal stability, improved mechanical properties, and a higher glass transition temperature. These polymers could find applications in aerospace, electronics, and automotive industries where durability under extreme conditions is paramount.

Furthermore, the compound could be explored as a precursor for specialty chemicals in the pharmaceutical or agrochemical sectors. The specific arrangement of its functional groups could be leveraged in the synthesis of new active ingredients. Its role as a ligand in organometallic chemistry or as a component in advanced sensor technologies also remains unexplored and presents fertile ground for future research.

Potential Application Area Key Structural Feature Hypothesized Function/Benefit
Polymer Additives Steric hindrance around hydroxyl groupHigh-performance antioxidant; thermal stabilizer for plastics and elastomers.
High-Performance Polymers Bulky, rigid molecular structureMonomer to increase thermal stability, rigidity, and glass transition temperature.
Fine Chemical Synthesis Unique substitution patternPrecursor for novel pharmaceuticals, agrochemicals, or specialty dyes.
Advanced Materials Phenolic structureComponent for creating novel resins, composites, or functional coatings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5,6-triisopropyl-m-cresol, and how can purity be validated?

  • Methodology : Synthesis typically involves Friedel-Crafts alkylation of m-cresol with isopropyl halides using Lewis acid catalysts (e.g., AlCl₃). Post-synthesis, purity is validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential. Raman spectroscopy can also differentiate isomers by characteristic peaks (e.g., 732 cm⁻¹ for m-cresol derivatives) .

Q. How can m-cresol derivatives like this compound be quantified in mixed industrial cresol samples?

  • Methodology : Use Raman spectroscopy with peak deconvolution at specific vibrational modes (e.g., 732 cm⁻¹ for m-cresol derivatives). Calibrate using relative Raman cross-sections derived from GC-validated standards. This method avoids time-consuming sample preparation and provides rapid results comparable to GC .

Q. What safety protocols are critical when handling isopropyl-substituted cresols in laboratory settings?

  • Methodology : Follow guidelines from the Final Report on the Safety Assessment of Isopropyl Cresols (IJT, 2006). Use PPE (gloves, goggles), work in fume hoods, and avoid skin contact due to potential irritancy. Store in inert atmospheres to prevent oxidation, and dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How do microbial degradation pathways for m-cresol derivatives vary with substrate induction, and what implications does this have for environmental persistence?

  • Methodology : Pseudomonas putida metabolizes m-cresol via divergent pathways depending on the growth substrate. For example, 3,5-xylenol induces gentisate pathways, while m-cresol induces catechol meta-cleavage enzymes. Use enzyme assays (e.g., gentisate oxygenase, catechol oxygenase) in cell-free extracts to identify induced pathways. Monitor ring-fission products via UV-Vis spectroscopy at 375 nm (gentisate) or 345 nm (catechol derivatives) .

Q. What experimental strategies resolve contradictions in analytical data between GC and Raman spectroscopy for isomer quantification?

  • Methodology : Cross-validate using a hybrid approach:

Perform GC with a polar column (e.g., DB-WAX) to separate isomers.

Use Raman peak area ratios (e.g., 732 cm⁻¹ vs. 841 cm⁻¹ for p-cresol) for rapid screening.

Apply multivariate regression to align Raman data with GC reference values, accounting for matrix effects in industrial cresol mixtures .

Q. How can brominated derivatives of this compound be synthesized for structure-activity studies?

  • Methodology : Brominate this compound using Br₂ in acetic acid under controlled temperatures (0–5°C). Monitor reaction progress via thin-layer chromatography (TLC). Isolate products (e.g., 2,4,6-tribromo derivatives) via recrystallization from ethanol/water. Confirm regioselectivity using X-ray crystallography or NOESY NMR .

Q. What enzymatic assays are suitable for studying the meta-cleavage pathway of catechol derivatives in this compound degradation?

  • Methodology : Prepare cell-free extracts from m-cresol-grown Pseudomonas putida. Measure catechol oxygenase activity by tracking 2-hydroxymuconic semialdehyde formation at 375 nm. Use hydrolase-specific substrates (e.g., 4-methylcatechol) to assess enzyme specificity. Compare kinetic parameters (Km, Vmax) across substrates to map substrate-enzyme interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.